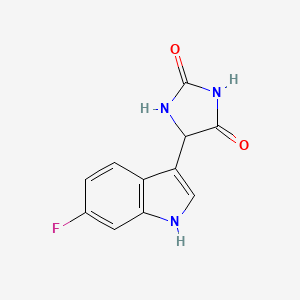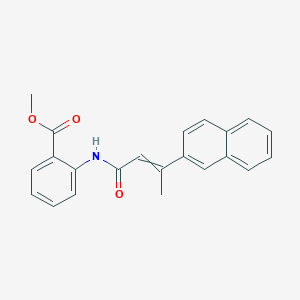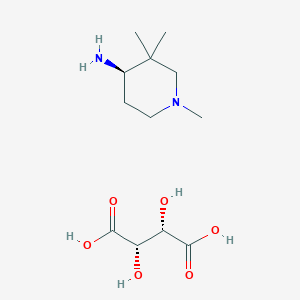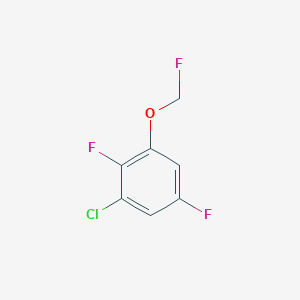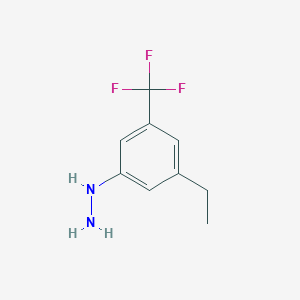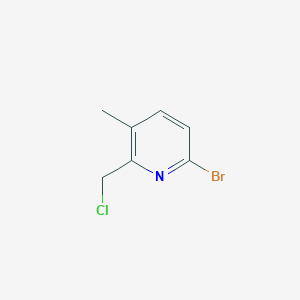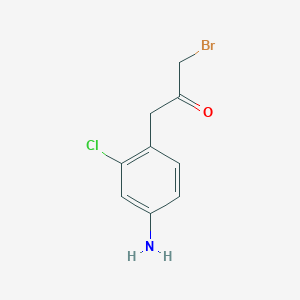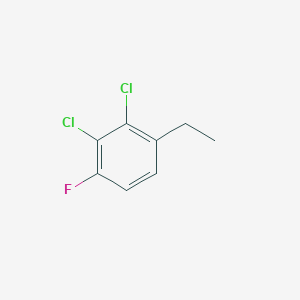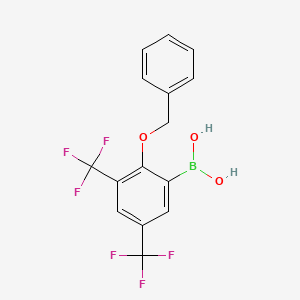
(2-(Benzyloxy)-3,5-bis(trifluoromethyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Benzyloxy)-3,5-bis(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with benzyloxy and trifluoromethyl groups. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Benzyloxy)-3,5-bis(trifluoromethyl)phenyl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed under mild conditions using palladium catalysts and boronic acid derivatives . The general procedure includes the reaction of 2-(benzyloxy)phenylboronic acid with 3,5-bis(trifluoromethyl)phenyl halides in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: (2-(Benzyloxy)-3,5-bis(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can be reduced to form boronate esters.
Substitution: The benzyloxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions include phenols, boronate esters, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, (2-(Benzyloxy)-3,5-bis(trifluoromethyl)phenyl)boronic acid is used as a key reagent in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds. This reaction is crucial for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: Its unique structural features allow it to interact with biological targets, making it a valuable tool in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its ability to form stable carbon-boron bonds makes it an essential component in the synthesis of high-performance materials .
Wirkmechanismus
The mechanism of action of (2-(Benzyloxy)-3,5-bis(trifluoromethyl)phenyl)boronic acid involves its ability to form stable complexes with various metal catalysts. In the Suzuki-Miyaura coupling reaction, the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . The benzyloxy and trifluoromethyl groups enhance the reactivity and stability of the compound, making it an efficient reagent in these reactions .
Vergleich Mit ähnlichen Verbindungen
- 2-(Benzyloxy)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 2-Hydroxy-4-(trifluoromethyl)benzoic acid
Comparison: Compared to these similar compounds, (2-(Benzyloxy)-3,5-bis(trifluoromethyl)phenyl)boronic acid exhibits unique reactivity due to the presence of both benzyloxy and trifluoromethyl groups. These substituents enhance its stability and reactivity, making it a more versatile reagent in various chemical reactions .
Eigenschaften
Molekularformel |
C15H11BF6O3 |
|---|---|
Molekulargewicht |
364.05 g/mol |
IUPAC-Name |
[2-phenylmethoxy-3,5-bis(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C15H11BF6O3/c17-14(18,19)10-6-11(15(20,21)22)13(12(7-10)16(23)24)25-8-9-4-2-1-3-5-9/h1-7,23-24H,8H2 |
InChI-Schlüssel |
CEZARTAFGHMQRC-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1OCC2=CC=CC=C2)C(F)(F)F)C(F)(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


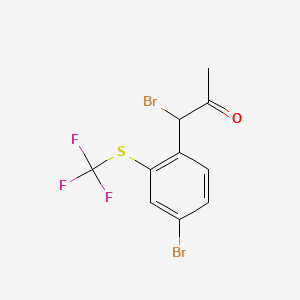
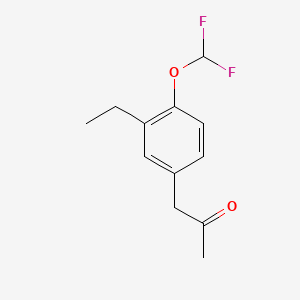
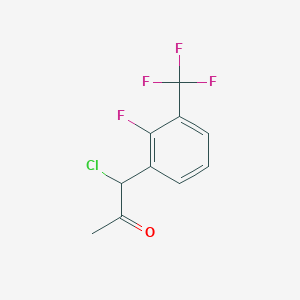
![5-[(Tert-butoxycarbonyl)amino]-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid](/img/structure/B14038900.png)
